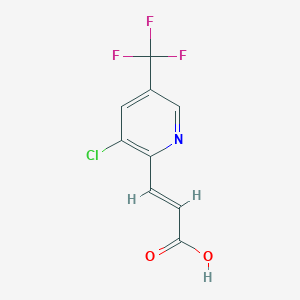![molecular formula C10H9F2N3 B6331751 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240574-07-5](/img/structure/B6331751.png)
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine” is a synthetic compound . It is a solid substance with a molecular weight of 209.20 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a 2,5-difluorophenyl group via a methylene bridge .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 209.20 .
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis of Heterocycles
Pyrazoline derivatives have been acknowledged as crucial scaffolds in the synthesis of a wide range of heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, under mild reaction conditions. This versatility underpins the compound's value in heterocyclic chemistry and dye synthesis, offering a pathway for creating diverse molecular structures with potential applications in various domains, including pharmaceuticals and materials science (Gomaa & Ali, 2020).
Environmental Applications
Amine-functionalized compounds, akin to the pyrazoline derivative , have been identified as effective sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These findings suggest potential environmental applications of such compounds in water treatment processes, indicating their importance in addressing contamination issues (Ateia et al., 2019).
Anticancer Research
Pyrazoline derivatives have been explored for their potential in developing new anticancer agents. Research indicates that these compounds exhibit significant biological effects, underlining their relevance in pharmaceutical chemistry for anticancer research. The synthesis strategies and biological activities of pyrazoline derivatives underscore their potential in multifunctional applications, particularly in anticancer activity (Ray et al., 2022).
Medicinal Chemistry
Methyl-substituted pyrazoles, a category that encompasses compounds like 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine, have been highlighted for their wide spectrum of biological activities. These activities span antimicrobial, anti-inflammatory, and various other pharmacological effects, presenting these derivatives as potent medicinal scaffolds. The synthesis and medical significance of such compounds have been extensively reviewed, showing their applicability in generating new therapeutic leads (Sharma et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRAVSUOIAUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)









